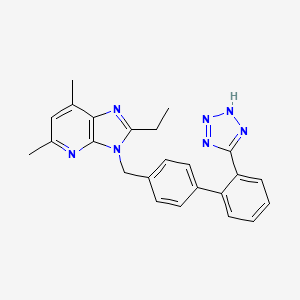

2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine

Descripción general

Descripción

L-158809 es un compuesto orgánico sintético que actúa como antagonista del receptor de angiotensina II tipo 1. Este compuesto se utiliza principalmente en la investigación científica para estudiar las acciones fisiológicas y farmacológicas de la angiotensina II, una hormona peptídica que desempeña un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-158809 implica múltiples pasos, comenzando con la preparación de la estructura central de imidazo[5,4-b]piridina. Los pasos clave incluyen:

Formación del núcleo de imidazo[5,4-b]piridina: Esto se logra a través de una reacción de ciclización que involucra precursores apropiados bajo condiciones controladas.

Introducción del grupo tetrazol: El grupo tetrazol se introduce mediante una reacción de sustitución nucleofílica utilizando azida de sodio y un precursor halogenado adecuado.

Ensamblaje final: El paso final implica la unión del núcleo de imidazo[5,4-b]piridina con la porción bifenílica sustituida con tetrazol bajo condiciones de acoplamiento cruzado catalizado por paladio

Métodos de producción industrial

La producción industrial de L-158809 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

L-158809 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden utilizar para introducir o reemplazar grupos funcionales

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Reactivos como azida de sodio para la sustitución nucleofílica y precursores halogenados para la sustitución electrofílica

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study conducted by researchers at the M.S. University of Baroda, this compound was tested against human cancer cell lines, demonstrating significant cytotoxic effects with an IC50 value of approximately 2.30 nM for specific cancer types .

Angiotensin II Receptor Inhibition

The compound has also been studied for its ability to inhibit angiotensin II receptors, which are critical in regulating blood pressure and fluid balance.

Binding Affinity Data:

| Target Receptor | IC50 Value (nM) | Assay Description |

|---|---|---|

| Angiotensin II Receptor Type 1 (Rabbit) | 2.30 | Inhibition in rabbit aorta binding assay |

| Angiotensin II Receptor Type 2 (Rat) | >30 | Inhibition in rat midbrain assay |

This inhibition suggests potential therapeutic applications in treating hypertension and related cardiovascular diseases .

Metabolic Studies

The compound has been identified in human blood, indicating its metabolic presence and potential implications for human health. It is not a naturally occurring metabolite but rather a result of exposure to this compound or its derivatives.

Metabolite Identification:

| Metabolite Name | Status |

|---|---|

| This compound | Detected but not quantified |

This finding highlights the importance of monitoring exposure levels in individuals who may come into contact with this compound .

Mecanismo De Acción

L-158809 ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de angiotensina II tipo 1. Esto evita que la angiotensina II ejerza sus efectos fisiológicos, como la vasoconstricción y la secreción de aldosterona. El bloqueo de estos receptores conduce a la vasodilatación, la reducción de la presión arterial y la disminución de la retención de líquidos .

Comparación Con Compuestos Similares

Compuestos similares

Losartán: Otro antagonista del receptor de angiotensina II tipo 1 con aplicaciones similares en el tratamiento de la hipertensión y las enfermedades cardiovasculares.

Valsartán: Un bloqueador del receptor de angiotensina II ampliamente utilizado con un mecanismo de acción similar.

Candesartán: Conocido por su alta afinidad y selectividad por el receptor de angiotensina II tipo 1

Singularidad de L-158809

L-158809 es único debido a su alta selectividad y potencia como antagonista del receptor de angiotensina II tipo 1. Se ha demostrado que es eficaz en varios modelos experimentales, lo que lo convierte en una herramienta valiosa para estudiar las acciones fisiológicas y farmacológicas de la angiotensina II .

Actividad Biológica

2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine is a complex organic compound with significant biological activity. Its unique structure combines an imidazo-pyridine framework with a tetrazole moiety, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N7, with a molecular weight of 409.494 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds within the imidazo-pyridine class exhibit anticancer properties. For instance, studies have shown that related structures can inhibit cancer cell proliferation via various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the tetrazole ring may enhance these effects by modulating biological pathways involved in tumor growth.

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Ethyl-5,7-dimethyl... | Induces apoptosis | 1.61 ± 1.92 | |

| Related Imidazo-Pyridine | Cell cycle arrest | 1.98 ± 1.22 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies suggest that it possesses significant antibacterial properties, comparable to standard antibiotics.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. These effects are likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- In vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 2-Ethyl-5,7-dimethyl... resulted in a significant reduction in cell viability and increased apoptotic markers.

- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.

The biological activity of 2-Ethyl-5,7-dimethyl... is attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound has been identified as a ligand for the angiotensin II receptor, which plays a crucial role in regulating blood pressure and fluid balance .

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression, although specific targets remain under investigation.

Propiedades

Número CAS |

133240-46-7 |

|---|---|

Fórmula molecular |

C24H23N7 |

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

2-ethyl-5,7-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H23N7/c1-4-21-26-22-15(2)13-16(3)25-24(22)31(21)14-17-9-11-18(12-10-17)19-7-5-6-8-20(19)23-27-29-30-28-23/h5-13H,4,14H2,1-3H3,(H,27,28,29,30) |

Clave InChI |

YFWXFHNZGKNDBC-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |

SMILES canónico |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L 158809; L-158809; L158809; L-158,809; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.